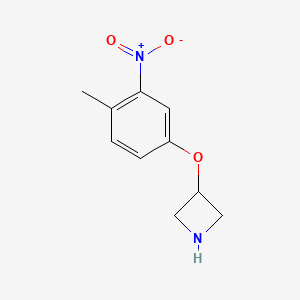

3-(4-Methyl-3-nitrophenoxy)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-(4-methyl-3-nitrophenoxy)azetidine |

InChI |

InChI=1S/C10H12N2O3/c1-7-2-3-8(4-10(7)12(13)14)15-9-5-11-6-9/h2-4,9,11H,5-6H2,1H3 |

InChI Key |

XLXZQPYLJWZUJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2CNC2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Methyl 3 Nitrophenoxy Azetidine and Analogous Aryloxyazetidines

Strategies for Azetidine (B1206935) Ring Formation

The construction of the azetidine scaffold is a well-explored area of synthetic chemistry, driven by the prevalence of this motif in biologically active compounds. nih.gov Methodologies for forming this four-membered nitrogen heterocycle can be broadly categorized into intramolecular cyclization reactions and cycloaddition reactions. magtech.com.cn

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond to close the four-membered ring. These methods start with an acyclic precursor containing the requisite atoms and functional groups primed for cyclization.

One of the most direct and frequently utilized methods for azetidine ring formation is the intramolecular nucleophilic substitution (SN2) of γ-amino halides or related substrates. nih.gov This reaction involves a 1,3-difunctionalized propane (B168953) backbone, where an amine acts as the nucleophile, and a halide (or another suitable leaving group like a tosylate or mesylate) is positioned on the third carbon.

The mechanism is a classic SN2 displacement, where the nitrogen atom's lone pair of electrons attacks the electrophilic carbon bearing the leaving group, resulting in ring closure. organic-chemistry.org For the reaction to be effective, the precursor is typically a 3-halopropyl amine derivative. The reaction proceeds as the nitrogen nucleophile attacks the carbon, displacing the halide to form the cyclic azetidine structure.

This approach is versatile, allowing for the synthesis of azetidines with various substitution patterns, depending on the structure of the starting amino alcohol or dihalide. organic-chemistry.org A common precursor for compounds like 3-hydroxyazetidine is epichlorohydrin, which reacts with an amine (e.g., benzylamine (B48309) or benzhydrylamine) to form a halo-alcohol intermediate that subsequently cyclizes. google.com

| Precursor Type | Leaving Group (X) | General Product | Reference |

| 3-halopropyl amine | Cl, Br, I | Azetidine | organic-chemistry.org |

| 1,3-dihalopropane | Cl, Br, I | N-substituted Azetidine | organic-chemistry.org |

| γ-amino alcohol | OTs, OMs | Azetidine | nih.gov |

Reductive cyclization offers an alternative pathway to the azetidine ring, often starting from precursors like β-haloalkylimines. magtech.com.cn In this strategy, the reduction of the imine functionality facilitates the ring-closing step. For instance, the treatment of N-alkylidene-(2,3-dibromopropyl)amines with a reducing agent such as sodium borohydride (B1222165) can lead to the formation of the azetidine ring. While this reaction can sometimes favor the formation of three-membered aziridine (B145994) rings, subtle changes in the substrate, such as the presence of an additional methyl group, can redirect the reaction to form azetidines. This highlights the delicate balance of factors that govern the regioselectivity of the cyclization.

Ring-closing metathesis (RCM) is a powerful reaction for forming cyclic alkenes, catalyzed by metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum. organic-chemistry.org The reaction typically involves the intramolecular coupling of two terminal alkene functionalities within a single molecule, releasing ethylene (B1197577) as a byproduct. wikipedia.org

While RCM is widely employed for the synthesis of 5- to 30-membered rings, its application to the direct formation of four-membered rings like azetidines is less common. organic-chemistry.orgwikipedia.org The significant ring strain of the resulting four-membered cycloalkene (an azetine) makes this transformation thermodynamically challenging. The majority of RCM applications in the context of azetidines involve the modification of molecules that already contain a pre-formed azetidine ring, for example, to create larger fused-ring systems.

[2+2] cycloaddition reactions represent a highly efficient and atom-economical route to four-membered rings, including azetidines. These reactions involve the direct combination of two unsaturated components (or two unsaturated parts of the same molecule) to form a cyclic product.

The aza-Paternò-Büchi reaction is the photochemical [2+2] cycloaddition between an imine and an alkene to yield an azetidine. This reaction is a powerful tool for constructing functionalized azetidine rings directly. The process is typically initiated by the UV or visible-light irradiation of the imine, which promotes it to an excited state. This excited-state imine then reacts with the alkene to form the four-membered ring.

The reaction can be performed in both an intermolecular and intramolecular fashion. However, a significant challenge is the tendency of the excited imine to relax through non-productive pathways, such as E/Z isomerization, before cycloaddition can occur. To overcome this, many successful examples utilize cyclic imines or imines conjugated with groups that stabilize the excited state.

Recent advancements have enabled these reactions using visible light, mediated by triplet energy transfer photocatalysts. This approach offers milder reaction conditions and has expanded the scope of the aza-Paternò-Büchi reaction. For example, cyclic oximes and 2-isoxazoline carboxylates have been successfully used as imine precursors in visible-light-mediated intermolecular [2+2] cycloadditions with a broad range of alkenes.

| Reaction Variant | Light Source | Imine Component | Alkene Component | Key Features |

| Classic Aza-Paternò-Büchi | UV Light | Cyclic or Conjugated Imines | Various Alkenes | Direct formation of azetidine ring. |

| Intramolecular | UV or Visible Light | Tethered Imine-Alkenes | (Internal) | Forms bicyclic azetidine scaffolds. |

| Visible-Light Photocatalysis | Visible Light (e.g., blue LEDs) | Oximes, Isoxazolines | Activated & Unactivated Alkenes | Milder conditions, broader scope. |

[2+2] Cycloaddition Reactions

Staudinger Reaction Variants for Azetidinone Precursors

The Staudinger ketene-imine cycloaddition, first reported in 1907, is a foundational and widely utilized method for constructing the β-lactam (2-azetidinone) ring, a direct precursor to azetidines. tandfonline.comglobalresearchonline.netchemijournal.com This [2+2] cycloaddition involves the reaction of a ketene, often generated in situ from an acid chloride and a tertiary amine base like triethylamine, with an imine (Schiff base). tandfonline.comchemijournal.com

The versatility of the Staudinger reaction allows for the synthesis of a wide array of substituted azetidinones. For instance, chloroacetyl chloride is a common reagent used to generate chloroketene, which reacts with various imines to produce 3-chloro-2-azetidinones. chemijournal.commdpi.com The reaction conditions can be tailored to control stereoselectivity, although both cis and trans isomers can sometimes be formed. globalresearchonline.net Modern variations of this reaction employ microwave irradiation to accelerate the process, significantly reducing reaction times from many hours to minutes and often improving yields. mdpi.com

Once the azetidinone ring is formed, it can be readily reduced to the corresponding azetidine. This two-step sequence—Staudinger cycloaddition followed by reduction—provides a reliable, albeit indirect, pathway to the saturated azetidine core. For the synthesis of a 3-aryloxyazetidine, a precursor such as an imine bearing the desired aryloxy group could be employed, or the 3-position of the azetidinone could be functionalized post-cycloaddition before the final reduction step.

Ring Transformation and Expansion Strategies

Ring transformation and expansion strategies provide powerful entries into the azetidine framework from more readily available smaller ring systems, primarily aziridines. These methods leverage the release of ring strain from the three-membered ring to drive the formation of the four-membered azetidine.

One notable strategy involves the reaction of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes, which results in a formal [3+1] ring expansion. nih.gov This process proceeds with excellent regio- and stereoselectivity, efficiently transferring chirality from the substrate to the highly substituted methylene azetidine product. The proposed mechanism involves the formation of an aziridinium (B1262131) ylide, followed by a ring-opening/ring-closing cascade. nih.gov Other ring expansion protocols to convert aziridines into azetidines have been developed using reagents such as phenacyl bromide derivatives or via visible-light-induced reactions with 1-bromo-1-nitroalkanes. acs.org A recently described method involves a rearrangement of propargyl aziridines promoted by diborylalkylation, followed by a gold-catalyzed 4-exo-dig cyclization to furnish stereoselective (Z)-alkylidene azetidines. acs.org

Furthermore, the intramolecular aminolysis of 3,4-epoxy amines serves as an alternative method for constructing the azetidine ring. nih.govfrontiersin.org This transformation can be catalyzed by Lewis acids and represents an intramolecular SN2 reaction where the amine attacks one of the epoxide carbons. nih.govfrontiersin.org

Metal-Catalyzed Azetidine Synthesis

The development of metal-catalyzed reactions has revolutionized the synthesis of complex molecules, and azetidines are no exception. Various transition metals, including palladium, copper, and titanium, as well as lanthanides, have been employed to catalyze the formation of the azetidine ring through diverse mechanistic pathways. acs.orgnih.govrsc.orgacs.orgpsu.edu

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a highly efficient and powerful strategy for the synthesis of azetidines. acs.orgpsu.eduorganic-chemistry.org This approach transforms a γ-C(sp³)–H bond into a C–N bond, directly forming the four-membered ring. The reaction typically employs a directing group, such as a picolinamide (B142947) (PA) attached to the amine substrate, to position the palladium catalyst in proximity to the targeted C–H bond. acs.orgorganic-chemistry.org This methodology is characterized by its use of low catalyst loading, inexpensive reagents, and convenient operating conditions. acs.orgpsu.edu It demonstrates high functional group tolerance and can be used to construct complex polycyclic and spirocyclic azetidine scaffolds with predictable selectivity. organic-chemistry.orgacs.org The mechanism is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Palladium(II) salts, e.g., Pd(OAc)₂ | organic-chemistry.org |

| Key Transformation | Intramolecular amination of a γ-C(sp³)–H bond | acs.org |

| Directing Group | Picolinamide (PA) is commonly used | psu.eduorganic-chemistry.org |

| Advantages | Low catalyst loading, use of unactivated C-H bonds, predictable selectivity | acs.org |

Copper catalysis offers several distinct routes to azetidine synthesis. One innovative method involves a photo-induced copper-catalyzed [3+1] radical cascade cyclization. nih.govthe-innovation.orgresearchgate.net In this process, photogenerated α-aminoalkyl radicals are captured by alkynes to form vinyl radicals. These intermediates then undergo a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to yield the azetidine product. nih.govresearchgate.net This atom-economical approach is notable for achieving a double C-H activation under mild conditions. researchgate.net

Another copper-catalyzed strategy involves the skeletal rearrangement of O-propargylic oximes to afford azetidine nitrones. acs.orgacs.org The reaction proceeds through a tandem acs.orgnih.gov-rearrangement and 4π-electrocyclization cascade. This method provides access to functionalized azetidines that can participate in further transformations, such as [3+2] cycloadditions. acs.org

Titanium-mediated reactions provide a unique method for synthesizing spirocyclic NH-azetidines from oxime ethers. rsc.orgnih.govresearchgate.net This transformation utilizes a Ti(IV) species and an alkyl Grignard reagent or a terminal olefin as a coupling partner. The reaction is proposed to proceed via a Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed. rsc.orgresearchgate.netresearchgate.net This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the oxime ether to generate the four-membered N-heterocyclic ring in a single step. nih.govresearchgate.net This method is valuable for producing previously unreported and structurally diverse NH-azetidines. nih.gov

Lanthanide (III) trifluoromethanesulfonates (Ln(OTf)₃), such as La(OTf)₃ and Eu(OTf)₃, have emerged as excellent Lewis acid catalysts for the regioselective ring-opening of epoxides. nih.govfrontiersin.orgfrontiersin.org This reactivity has been harnessed for azetidine synthesis through the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. The La(OTf)₃ catalyst activates the epoxide, facilitating a highly regioselective 4-exo-tet cyclization to afford the desired azetidine. frontiersin.org A significant advantage of this method is its high functional group tolerance; the reaction proceeds in high yields even in the presence of acid-sensitive protecting groups (e.g., Boc, PMB, TBS) and other Lewis basic functionalities. frontiersin.org This is noteworthy because the high basicity of amine nucleophiles often quenches traditional acid catalysts. nih.govfrontiersin.org

Organocatalytic Approaches to Chiral Azetidinesnih.govrsc.org

The synthesis of chiral, non-racemic azetidines is a critical step in producing enantiomerically pure final products. Organocatalysis has emerged as a powerful tool for establishing stereocenters in these strained four-membered rings. rsc.orgbirmingham.ac.uk These methods avoid the use of metals, often offering milder reaction conditions and unique reactivity. rsc.org

Various organocatalytic strategies have been developed. For instance, asymmetric thiourea (B124793) and squaramide catalysis can produce α-azetidinyl alkyl halides with high yields and enantioselectivities. nih.gov Proline and its derivatives have been successfully used in catalyzing condensation reactions that lead to the formation of optically pure 1,2,3-trisubstituted azetidines. rsc.org Another notable approach is the aza-Morita–Baylis–Hillman (MBH) reaction of ketimines with allenoates, catalyzed by chiral amines like β-isocupreidine (β-ICD), to yield functionalized chiral azetidines. rsc.org

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Features |

|---|---|---|---|

| Thiourea/Squaramide | Chiral Thiourea or Squaramide | Asymmetric Halogenation | Provides access to α-azetidinyl alkyl halides with high enantioselectivity. nih.gov |

| Amino Acid | L-Proline | Condensation/Cyclization | Used for synthesizing optically pure 1,2,3-trisubstituted azetidines from aldehydes and anilines. rsc.org |

| Chiral Amine | β-Isocupreidine (β-ICD) | Aza-Morita–Baylis–Hillman (MBH) | Effective for the reaction of ketimines and allenoates to produce chiral azetidines. rsc.org |

Formation of the Phenoxy Ether Linkage in 3-(4-Methyl-3-nitrophenoxy)azetidinenih.gov

The central ether bond in 3-(4-Methyl-3-nitrophenoxy)azetidine is typically formed through nucleophilic substitution. Two primary strategies are employed: Nucleophilic Aromatic Substitution (SNAr) and analogues of the Williamson Ether Synthesis.

Nucleophilic Aromatic Substitution (SNAr) on Nitroarylsnih.govchemistrysteps.com

The SNAr mechanism is a powerful method for forming aryl ethers, particularly when the aromatic ring is activated by strong electron-withdrawing groups. chemistrysteps.comwikipedia.org In the synthesis of the target molecule, the nitro group on the 4-methyl-3-nitrophenol (B15662) ring is crucial for activating the ring towards nucleophilic attack. chemistrysteps.com

The reaction proceeds via a two-step addition-elimination mechanism. chemistrysteps.com First, the nucleophile, which is the alkoxide generated from a protected 3-hydroxyazetidine, attacks the aromatic carbon bearing a suitable leaving group (e.g., a halogen like fluorine or chlorine). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes it and facilitates its formation. wikipedia.orgyoutube.com In the second step, the leaving group is eliminated, restoring the aromaticity of the ring and forming the desired aryloxyazetidine product. chemistrysteps.com The presence of the nitro group ortho or para to the leaving group is essential for effective stabilization of the Meisenheimer complex. chemistrysteps.com

Williamson Ether Synthesis Analogueswikipedia.orgbyjus.com

An alternative approach is a reaction analogous to the Williamson ether synthesis. This method involves an SN2 reaction between an alkoxide and an organohalide. wikipedia.org In this context, the nucleophile would be the phenoxide generated by deprotonating 4-methyl-3-nitrophenol. This phenoxide would then attack the electrophilic carbon at the 3-position of an azetidine ring that has been functionalized with a good leaving group, such as a tosylate or a halide. wikipedia.orgbyjus.com

For this SN2 reaction to be efficient, the electrophilic carbon on the azetidine ring should be unhindered to allow for backside attack by the nucleophile. youtube.com Steric hindrance can lead to competing elimination reactions, reducing the yield of the desired ether product. chemistrytalk.org This method is widely used for preparing both symmetrical and asymmetrical ethers due to its broad scope and reliability. wikipedia.orgbyjus.com

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Williamson Ether Synthesis Analogue (SN2) |

|---|---|---|

| Nucleophile | Alkoxide of 3-hydroxyazetidine | Phenoxide of 4-methyl-3-nitrophenol |

| Electrophile | Activated nitroaryl (e.g., 1-fluoro-4-methyl-3-nitrobenzene) | 3-substituted azetidine (e.g., 3-tosyloxyazetidine) |

| Key Requirement | Strong electron-withdrawing group (e.g., -NO2) on the aromatic ring. chemistrysteps.com | Good leaving group on an unhindered azetidine carbon. youtube.com |

| Mechanism | Addition-Elimination via Meisenheimer complex. chemistrysteps.com | Bimolecular Nucleophilic Substitution (SN2). wikipedia.org |

Introduction and Manipulation of the Methyl and Nitro Substituents on the Aromatic Ringlibretexts.orgchemguide.co.uk

The specific substitution pattern on the phenyl ring is critical to the identity of this compound. The synthesis of the 4-methyl-3-nitrophenol precursor typically involves electrophilic aromatic substitution on a simpler aromatic starting material.

The introduction of a nitro group onto an aromatic ring is achieved through nitration, commonly using a mixture of concentrated nitric acid and concentrated sulfuric acid. libretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. libretexts.org

The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the ring. chemguide.co.uk The methyl group (-CH₃) is an activating, ortho-, para-directing group, while a hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group. chemguide.co.uk To synthesize 4-methyl-3-nitrophenol, one could start with 4-methylphenol (p-cresol). The methyl and hydroxyl groups would direct the incoming nitro group to the positions ortho to them. Nitration of p-cresol (B1678582) would thus yield 4-methyl-2-nitrophenol (B89549) and 4-methyl-3-nitrophenol. Careful control of reaction conditions, such as temperature and reaction time, is necessary to achieve the desired isomer and prevent over-nitration. libretexts.org

Stereochemical Control in the Synthesis of this compound Stereoisomersnih.govacs.orgacs.org

Achieving stereochemical control is paramount when synthesizing chiral molecules. For this compound, the chirality arises from the stereocenter at the 3-position of the azetidine ring. The synthesis of enantiomerically pure stereoisomers requires a strategy that establishes and maintains this specific stereochemistry.

Several methods can be employed to achieve this:

Use of Chiral Starting Materials : The synthesis can begin with a commercially available chiral precursor, such as a specific stereoisomer of an amino acid or an epoxy alcohol, which is then converted into the chiral azetidine ring. nih.gov

Chiral Auxiliaries : A temporary chiral group can be attached to the molecule to direct the stereochemical outcome of a key reaction. For example, chiral tert-butanesulfinamides can be used to synthesize chiral C2-substituted azetidines with high diastereoselectivity. acs.org After the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis : As discussed in section 2.1.5, chiral catalysts can be used to favor the formation of one enantiomer over the other. nih.gov Metal-catalyzed asymmetric reduction of prochiral azetinyl-carboxylic acid precursors is another route to furnish functionalized azetidine carboxylic acids enantioselectively. acs.org

Once the chiral 3-hydroxyazetidine intermediate is synthesized, it is crucial that the subsequent ether formation step proceeds with retention or predictable inversion of configuration to yield the desired final stereoisomer. SNAr reactions and Williamson ether syntheses (at a secondary carbon) typically proceed with inversion of configuration if the stereocenter is the site of nucleophilic attack. wikipedia.org

Protecting Group Strategies for Azetidine Nitrogen and Hydroxyl Precursorsnih.govrsc.org

The high reactivity of the azetidine ring, particularly the nitrogen atom, necessitates the use of protecting groups during synthesis. organic-chemistry.org A protecting group temporarily masks a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org

For the synthesis of this compound, the secondary amine of the azetidine ring must be protected. The choice of protecting group is critical and depends on its stability to the conditions of subsequent reaction steps and the ease of its removal once it is no longer needed. Common nitrogen protecting groups include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be removed under acidic and hydrogenolysis conditions, respectively. nih.govorganic-chemistry.org The tert-butoxythiocarbonyl (Botc) group has also been shown to be effective for protecting the azetidine nitrogen while facilitating lithiation and substitution at the α-carbon. acs.org The bulky 9-phenyl-9-fluorenyl (Pf) group is known for its ability to protect the nitrogen while maintaining the configurational integrity of adjacent stereocenters. nih.gov

The hydroxyl group of the 3-hydroxyazetidine precursor does not typically require protection if it is to be deprotonated to form the nucleophilic alkoxide for an SNAr reaction. However, if the synthesis involves modifications elsewhere on the azetidine ring before the ether linkage is formed, the hydroxyl group might be temporarily protected as a silyl (B83357) ether (e.g., TMS, TIPS) or another suitable group. synarchive.com

| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, base | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate, base | H₂, Pd/C (Hydrogenolysis) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., Piperidine) |

| 9-Phenyl-9-fluorenyl | Pf | 9-Bromo-9-phenylfluorene, base | Catalytic Hydrogenation |

Synthetic Route Optimization and Scalability for this compound Analogues

The industrial-scale synthesis of this compound and its analogues necessitates the development of efficient, cost-effective, and scalable synthetic routes. Optimization of reaction conditions is paramount to maximize yield, minimize impurities, and ensure the economic viability of the manufacturing process. Key challenges in the synthesis of 3-aryloxyazetidines involve the construction of the ether linkage between the azetidine ring and the phenolic moiety. Several established methodologies can be adapted and optimized for this purpose, including the Williamson ether synthesis, the Mitsunobu reaction, and Buchwald-Hartwig C-O coupling reactions. The choice of strategy often depends on the availability and cost of starting materials, functional group tolerance, and the desired scale of production.

Williamson Ether Synthesis Route

The Williamson ether synthesis is a classical and straightforward approach for forming ether linkages. wikipedia.orgkhanacademy.org In the context of this compound, this typically involves the reaction of a phenoxide with an azetidine bearing a suitable leaving group at the 3-position (e.g., a halide or sulfonate).

Route A: Phenoxide and 3-Haloazetidine

This approach involves the reaction of the sodium or potassium salt of 4-methyl-3-nitrophenol with an N-protected 3-haloazetidine. The N-protecting group (e.g., Boc or Cbz) is crucial to prevent side reactions involving the azetidine nitrogen.

Reaction Scheme: Step 1: Deprotonation of Phenol (B47542) 4-Methyl-3-nitrophenol + Base (e.g., NaH, K₂CO₃) → Sodium 4-methyl-3-nitrophenoxide

Step 2: Nucleophilic Substitution Sodium 4-methyl-3-nitrophenoxide + N-Boc-3-iodoazetidine → N-Boc-3-(4-methyl-3-nitrophenoxy)azetidine + NaI

Step 3: Deprotection N-Boc-3-(4-methyl-3-nitrophenoxy)azetidine + Acid (e.g., TFA, HCl) → this compound

Optimization and Scalability: The optimization of this route focuses on several key parameters. The choice of base for the deprotonation of the phenol is critical; strong bases like sodium hydride ensure complete and rapid formation of the phenoxide, while weaker bases like potassium carbonate may require higher temperatures and longer reaction times but are often cheaper and safer for large-scale operations. wikipedia.org The solvent choice is also important, with polar aprotic solvents like DMF or acetonitrile (B52724) generally favoring the SN2 reaction. wikipedia.org

For scalability, the synthesis of the N-protected 3-haloazetidine precursor is a key consideration. Gram-scale syntheses of these intermediates have been reported. semanticscholar.org However, the stability of 3-haloazetidines can be a concern. An alternative is the in situ conversion of N-protected 3-hydroxyazetidine to a sulfonate ester (e.g., mesylate or tosylate), which is then reacted directly with the phenoxide. This avoids the isolation of a potentially unstable haloazetidine. While yields for the Williamson synthesis can be moderate to good (50-95%) in laboratory settings, achieving high conversion on an industrial scale can be challenging due to side reactions. wikipedia.org

Table 1: Optimization Parameters for Williamson Ether Synthesis Route

| Parameter | Options | Considerations for Optimization and Scalability |

| Base | NaH, KH, K₂CO₃, Cs₂CO₃ | NaH offers fast, complete deprotonation but has handling risks on a large scale. K₂CO₃ is cheaper and safer but may require more forcing conditions. |

| Solvent | DMF, Acetonitrile, THF | DMF and acetonitrile are effective but can be difficult to remove. THF is a viable alternative. |

| Leaving Group | I, Br, OMs, OTs | Iodide is a better leaving group but more expensive. Mesylates/tosylates can be generated in situ from the corresponding alcohol. |

| Temperature | 50-100 °C | Higher temperatures can increase reaction rate but may also promote elimination side reactions, especially with secondary halides. masterorganicchemistry.com |

| Purification | Crystallization, Chromatography | Chromatography is not ideal for large-scale production. Developing a process where the product can be isolated by crystallization is crucial for scalability. |

Mitsunobu Reaction Route

The Mitsunobu reaction provides a powerful method for directly coupling an alcohol with a pronucleophile, such as a phenol, with inversion of configuration. missouri.eduorganic-chemistry.org This route would involve the direct reaction of N-protected 3-hydroxyazetidine with 4-methyl-3-nitrophenol.

Reaction Scheme: N-Boc-3-hydroxyazetidine + 4-Methyl-3-nitrophenol + PPh₃ + DEAD/DIAD → N-Boc-3-(4-methyl-3-nitrophenoxy)azetidine + Ph₃P=O + DEAD-H/DIAD-H

Optimization and Scalability: The Mitsunobu reaction is known for its mild conditions and broad substrate scope. nih.gov However, its scalability is often hampered by the use of stoichiometric amounts of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). handwiki.org The byproducts, triphenylphosphine oxide (Ph₃P=O) and the reduced hydrazine, can be difficult to separate from the desired product, often requiring chromatographic purification. missouri.edu

For process optimization, the order of reagent addition can be critical. handwiki.org Newer protocols have been developed to simplify purification, for instance, by using polymer-supported reagents or modified reagents that allow for easier removal of byproducts. organic-chemistry.org While effective, these specialized reagents can significantly increase the cost of the synthesis. The atom economy of the Mitsunobu reaction is inherently poor, which is a major drawback for large-scale industrial applications.

Table 2: Optimization Parameters for Mitsunobu Reaction Route

| Parameter | Options | Considerations for Optimization and Scalability |

| Phosphine (B1218219) | PPh₃, Polymer-supported PPh₃ | Standard PPh₃ leads to purification challenges with Ph₃P=O. Polymer-supported versions simplify workup but are more expensive. |

| Azodicarboxylate | DEAD, DIAD, DCAD | DIAD is often preferred over DEAD due to lower toxicity. DCAD allows for easier byproduct removal. handwiki.org |

| Solvent | THF, Dichloromethane, Toluene | THF is the most common solvent. The choice can affect reaction rates and solubility of intermediates. |

| Temperature | 0 °C to room temperature | The reaction is typically started at a lower temperature and allowed to warm, controlling the exothermic reaction. |

| Purification | Chromatography, Modified Workups | The key challenge for scalability. Development of non-chromatographic purification methods is essential. |

Buchwald-Hartwig C-O Coupling Route

The Buchwald-Hartwig amination chemistry can be adapted for the formation of carbon-oxygen bonds, providing a modern alternative for synthesizing aryl ethers. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction would typically involve an N-protected 3-hydroxyazetidine and an activated aryl halide, such as 4-bromo-1-methyl-2-nitrobenzene.

Reaction Scheme: N-Boc-3-hydroxyazetidine + 4-Bromo-1-methyl-2-nitrobenzene + Pd-catalyst + Ligand + Base → N-Boc-3-(4-methyl-3-nitrophenoxy)azetidine

Optimization and Scalability: The success of the Buchwald-Hartwig coupling is highly dependent on the careful selection of the catalyst, ligand, and base. libretexts.org Various generations of phosphine ligands have been developed to improve reaction efficiency and scope. wikipedia.org For C-O bond formation, sterically hindered biaryl phosphine ligands often give the best results.

Table 3: Optimization Parameters for Buchwald-Hartwig C-O Coupling

| Parameter | Options | Considerations for Optimization and Scalability |

| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Choice depends on cost and stability. Pd(OAc)₂ is a common and relatively inexpensive precursor. |

| Ligand | Buchwald or Hartwig ligands (e.g., RuPhos, XPhos, t-BuXPhos) | Ligand choice is critical and must be empirically determined. Cost and air-stability are key for scalability. |

| Base | Cs₂CO₃, K₃PO₄, t-BuOLi, t-BuONa | The strength and nature of the base can significantly impact yield and must be optimized for the specific substrate combination. nih.gov |

| Solvent | Toluene, Dioxane, t-BuOH | Anhydrous, deoxygenated solvents are required. Toluene is a common choice for industrial applications. |

| Temperature | 80-120 °C | Reaction temperature is typically elevated and needs to be optimized for reaction time versus impurity formation. |

| Purification | Filtration, Crystallization | Removal of residual palladium to meet pharmaceutical specifications is a critical downstream processing step. |

Advanced Structural Characterization and Spectroscopic Elucidation of 3 4 Methyl 3 Nitrophenoxy Azetidine Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR would provide critical information on the connectivity and chemical environment of the atoms in 3-(4-Methyl-3-nitrophenoxy)azetidine.

In ¹H NMR spectroscopy, the protons on the azetidine (B1206935) ring are expected to show characteristic signals. The protons on the carbons adjacent to the nitrogen (C2 and C4) would likely appear as triplets, while the proton on the carbon bearing the phenoxy group (C3) would be a multiplet. capes.gov.br Protons on carbons adjacent to an ether oxygen typically resonate in the 3.4-4.5 ppm range. libretexts.org The aromatic protons of the 4-methyl-3-nitrophenoxy group would appear in the downfield region, typically between 7.0 and 8.5 ppm, with splitting patterns dictated by their substitution. The methyl group protons would present as a singlet further upfield.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The carbon atoms of the azetidine ring are expected in the range of 50-80 ppm for those adjacent to the nitrogen and ether oxygen. libretexts.org The aromatic carbons would resonate between 110 and 160 ppm, with the carbon bearing the nitro group being significantly deshielded. The methyl carbon would appear at a much higher field.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to confirm the connectivity between the azetidine ring and the phenoxy moiety. Conformational analysis could be performed using Nuclear Overhauser Effect (NOE) experiments, which provide information about the through-space proximity of protons, helping to determine the puckering of the azetidine ring and the preferred orientation of the phenoxy substituent. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Azetidine CH₂ (C2, C4) | 3.5 - 4.0 | 50 - 60 |

| Azetidine CH (C3) | 4.5 - 5.0 | 70 - 80 |

| Azetidine NH | 2.0 - 3.0 | - |

| Aromatic CH | 7.0 - 8.5 | 110 - 140 |

| Aromatic C-O | - | 150 - 160 |

| Aromatic C-NO₂ | - | 140 - 150 |

| Aromatic C-CH₃ | - | 130 - 140 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key structural features.

The N-H stretching vibration of the secondary amine in the azetidine ring would typically appear as a moderate peak in the 3300-3500 cm⁻¹ region. pressbooks.pub The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the azetidine and methyl groups would appear just below 3000 cm⁻¹. libretexts.org

The presence of the nitro group is confirmed by two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations, typically found in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively, for nitroaromatic compounds. orgchemboulder.com The C-O-C ether linkage would be identified by a strong C-O stretching band in the fingerprint region, approximately between 1250 cm⁻¹ and 1050 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations would give rise to several peaks in the 1600-1450 cm⁻¹ region.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Azetidine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight and confirm its elemental formula (C₁₀H₁₂N₂O₃).

The fragmentation pattern observed in the mass spectrum would be crucial for structural elucidation. The molecular ion peak [M]⁺ would be expected. Common fragmentation pathways for azetidines involve ring opening. adelaide.edu.aunist.gov For this specific molecule, cleavage of the C-O ether bond would likely be a prominent fragmentation pathway, leading to ions corresponding to the azetidine ring and the 4-methyl-3-nitrophenoxy moiety. Loss of the nitro group (NO₂) is also a common fragmentation for nitroaromatic compounds.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 208 | [C₁₀H₁₂N₂O₃]⁺ (Molecular Ion) |

| 152 | [C₇H₇NO₃]⁺ (4-methyl-3-nitrophenoxy radical) |

| 57 | [C₃H₆N]⁺ (Azetidinyl cation) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound or one of its derivatives can be obtained, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

This analysis would reveal the puckering of the four-membered azetidine ring and the relative orientation of the substituents. For chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry. At present, there is no publicly available crystal structure for this compound. The successful crystallization and analysis would yield a detailed crystallographic information file (CIF) containing all the atomic coordinates and unit cell parameters.

Chiroptical Methods for Enantiomeric Purity Assessment

If this compound is synthesized in a chiral, non-racemic form, chiroptical methods such as circular dichroism (CD) spectroscopy would be essential for assessing its enantiomeric purity and confirming its absolute configuration. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The resulting CD spectrum is unique to a specific enantiomer and can be used as a fingerprint. The sign and intensity of the Cotton effects in the CD spectrum are related to the electronic transitions and the stereochemistry of the molecule. Computational methods can be used to predict the CD spectrum for a given absolute configuration, and comparison with the experimental spectrum can help in assigning the absolute stereochemistry. nih.gov As with X-ray crystallography, no specific chiroptical data for this compound is currently available.

Applications of Azetidine Scaffolds, Including 3 4 Methyl 3 Nitrophenoxy Azetidine and Its Derivatives, in Chemical Sciences Excluding Clinical/biological Efficacy

Azetidines as Building Blocks in Complex Organic Synthesis

The unique chemical properties of azetidines make them powerful intermediates in organic synthesis. magtech.com.cnresearchgate.net Their ring strain can be harnessed to drive reactions that lead to the formation of other, often more complex, heterocyclic systems or to introduce constrained structural elements into peptides and other molecules. researchgate.net

Functionalized azetidines are excellent precursors for the synthesis of other nitrogen-containing heterocycles through ring-expansion, rearrangement, or ring-opening reactions. researchgate.netresearchgate.net The strain energy of the four-membered ring provides a thermodynamic driving force for these transformations. For instance, 2-cyano-azetidines have been demonstrated to be effective scaffolds for creating molecular diversity in heterocyclic chemistry. wikipedia.org

Ring expansion reactions can transform azetidines into larger, more common ring systems like pyrrolidines (five-membered) and azepanes (seven-membered). researchgate.net Similarly, unsaturated azetidine (B1206935) derivatives, known as azetines, can serve as reactive intermediates to access a wide range of substituted and polycyclic azetidines, or be transformed into other heterocyclic systems such as 3-, 5-, and 6-membered rings. nih.gov A general strategy involves the intramolecular aminolysis of epoxy amines, where a lanthanum (III) trifluoromethanesulfonate (B1224126) catalyst can promote the selective C3-attack on a cis-3,4-epoxy amine to form a 3-hydroxyazetidine, demonstrating a powerful method for constructing the azetidine ring itself, which can then be used as a synthon. nih.gov

| Starting Material Type | Reaction Type | Product Heterocycle(s) | Catalyst/Conditions | Ref. |

| cis-3,4-Epoxy amines | Intramolecular Aminolysis | 3-Hydroxyazetidines | La(OTf)₃ | nih.gov |

| 2-Cyano-azetidines | Various | Diverse Heterocycles | Varies | wikipedia.org |

| Azetines (Dihydroazetes) | Ring Expansion/Rearrangement | Pyrrolidines, Azepanes, etc. | Varies | researchgate.netnih.gov |

Non-natural amino acids containing an azetidine ring are of significant interest in protein engineering and medicinal chemistry. acs.org The rigid azetidine scaffold introduces conformational constraints into peptide backbones, which can be used to stabilize specific secondary structures, such as γ-turns, and enhance proteolytic stability. researchgate.netchemrxiv.org Azetidine-2-carboxylic acid (Aze), a proline analogue, is a well-studied example that can alter the conformational properties of polypeptides, often increasing their flexibility compared to proline-containing polymers. nih.govnih.gov

Recent synthetic advances have provided access to a variety of substituted azetidine-based amino acids. acs.org For example, an organometallic route followed by metal-catalyzed asymmetric hydrogenation can produce a library of 2-azetidinylcarboxylic acids. acs.org Furthermore, the 3-aminoazetidine (3-AAz) subunit has been introduced as a turn-inducing element that facilitates the efficient cyclization of small peptides. nih.gov This demonstrates that substitution at the 3-position, as seen in 3-(4-Methyl-3-nitrophenoxy)azetidine, is a viable strategy for creating peptidomimetics. The azetidine nitrogen in such structures can also be used for late-stage functionalization, allowing for the attachment of dyes or other molecular probes. researchgate.netnih.gov The self-condensation of lithiated N-Boc-2-arylazetidines has also been shown to produce dimeric structures that resemble constrained peptidomimetics. rsc.org

| Azetidine Derivative | Application | Key Finding | Ref. |

| L-Azetidine-2-carboxylic acid (Aze) | Proline analogue in peptides | Increases polymer flexibility compared to proline | nih.gov |

| 3-Aminoazetidine (3-AAz) | Turn-inducing element | Improves cyclization efficiency of tetra-, penta-, and hexapeptides | nih.gov |

| N-Boc-2-arylazetidines | Dimerization to peptidomimetics | Self-condensation of lithiated intermediates forms constrained dimers | rsc.org |

Development of Materials with Tailored Functionalities

The incorporation of azetidine scaffolds into larger molecular architectures has led to the development of advanced materials with unique properties. Their strained nature is particularly relevant in the field of energetic materials, while their rigid structure can be exploited to tune the optical and electrical properties of chromophores and polymers.

Azetidines can be polymerized via ring-opening polymerization (ROP) to produce polyamines, which have applications in areas such as coatings and CO2 adsorption. utwente.nlrsc.org Both cationic and anionic ROP methods have been developed. Cationic ring-opening polymerization (CROP) of unsubstituted azetidine, first reported in 1974, yields hyperbranched poly(trimethylenimine). utwente.nlrsc.org More recent studies have investigated the kinetics of this polymerization for applications like CO2 capture, where the resulting branched poly(propylenimine) is impregnated into mesoporous silica. acs.org

Anionic ring-opening polymerization (AROP) of azetidines has also been achieved, particularly with N-sulfonylated azetidines. rsc.orgnsf.gov These polymerizations form poly(N-sulfonylazetidine)s, which are precursors to polyimines. nsf.gov The polymerization kinetics and the structure of the resulting polymer (linear vs. branched) are highly dependent on the nature of the N-sulfonyl substituent and the reaction conditions. rsc.orgnsf.gov

| Monomer | Polymerization Type | Resulting Polymer | Key Features | Ref. |

| Azetidine | Cationic (CROP) | Hyperbranched Poly(trimethylenimine) | Monomer is rapidly consumed, forming dimers and oligomers that continue to react. | utwente.nlacs.org |

| N-(methanesulfonyl)azetidine | Anionic (AROP) | Branched Poly(N-methanesulfonylazetidine) | First reported AROP of an azetidine; branching occurs via chain transfer. | rsc.orgresearchgate.net |

| N-(alkylsulfonyl)azetidines | Anionic (AROP) | Poly(N-alkylsulfonylazetidine)s | Polymerization rate and polymer structure depend on the alkyl sulfonyl group. | nsf.gov |

The high ring strain of azetidines, combined with their ability to be functionalized with energy-rich groups like nitro (–NO₂) moieties, makes them promising candidates for high-energy-density materials. researchgate.netresearchgate.net The presence of a nitrophenoxy group in this compound makes this area particularly relevant. The prototypical energetic azetidine is 1,3,3-trinitroazetidine (B1241384) (TNAZ), which is more powerful than RDX but has some limitations regarding its physical properties. nih.gov

Recent research has focused on synthesizing novel, densely functionalized nitroazetidines to create next-generation energetic materials with improved performance and safety profiles. researchgate.netacs.org Using a visible light-mediated aza Paternò–Büchi reaction, researchers have synthesized a series of azetidines with varying substitution patterns and stereochemistries. researchgate.netchemrxiv.org These novel nitroazetidine materials exhibit higher densities, better oxygen balances, and increased detonation pressures and velocities compared to state-of-the-art materials, making them potential candidates for melt-castable explosives and liquid propellant plasticizers. researchgate.netchemrxiv.org The strategy of combining the high-strain azetidine ring with other nitrogen-rich heterocyclic structures, such as triazoles, has also been explored to create new polycyclic energetic compounds with high thermal stability. nih.gov

| Azetidine-Based Compound | Key Energetic Properties | Synthetic Strategy | Potential Application | Ref. |

| Novel Nitroazetidines | High density, high detonation pressure & velocity, good oxygen balance | Visible light-mediated aza Paternò–Büchi reaction | Melt-castable explosives, propellant plasticizers | researchgate.netchemrxiv.org |

| 1,3,3-Trinitroazetidine (TNAZ) | More powerful than RDX | N/A | Benchmark energetic material | nih.gov |

| Triazole-Azetidine Hybrids | High decomposition temperature (>200 °C) | Nucleophilic substitution | Thermally stable explosives | nih.gov |

The rigid, saturated nature of the azetidine ring can be used to fine-tune the photophysical properties of fluorescent molecules (fluorophores). nih.gov By replacing traditional N,N-dimethylamino groups on common fluorophore scaffolds with an azetidine ring, significant improvements in properties like quantum yield can be achieved. nih.gov The substitution at the 3-position of the azetidine ring provides a handle for further tuning the emission maxima of the chromophore. nih.gov

| Fluorophore Modification | Effect on Properties | Mechanism | Ref. |

| Replacing N,N-dimethylamino with azetidine | Improved quantum yield; tunable emission maxima | Alters electronic structure and non-radiative decay pathways | nih.gov |

| Introducing azetidine-containing heterospirocycles | Enhanced brightness, photostability, and solubility | N/A | researchgate.netnih.gov |

Role as Ligands in Asymmetric Catalysis

The rigid and strained conformation of the azetidine ring makes it an attractive component for the design of chiral ligands and organocatalysts used in asymmetric synthesis. researchgate.netbirmingham.ac.uk Since the early 1990s, chiral azetidine-derived ligands have been developed to induce asymmetry in a variety of chemical reactions. researchgate.netbirmingham.ac.uk The defined stereochemistry of substituted azetidines allows for the creation of a specific chiral environment around a metal center, which can effectively control the stereochemical outcome of a catalytic transformation. nih.gov Their potential has been explored in reactions such as reductions, cycloadditions, and various carbon-carbon bond-forming reactions with promising results. rsc.org

Chiral azetidine-containing ligands have been successfully utilized to achieve high levels of enantioselectivity in several important transformations. researchgate.netbirmingham.ac.uk These include Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.netbirmingham.ac.uk The development of novel synthetic routes has expanded the library of available chiral azetidines, enabling their use as building blocks in asymmetric synthesis. nih.gov

For instance, copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high regio-, enantio-, and diastereoselectivity. nih.gov These products, containing versatile boryl and allyl groups, can be further transformed into other useful chiral azetidines. nih.gov Another example involves the use of N-substituted-azetidinyl(diphenylmethyl)methanols as chiral catalysts, which have achieved high enantioselectivity in the addition of diethylzinc (B1219324) to both aromatic and aliphatic aldehydes. researchgate.net

Table 1: Examples of Enantioselective Transformations Using Azetidine-Based Ligands

| Reaction Type | Ligand/Catalyst Type | Substrate Example | Enantiomeric Excess (ee) |

|---|---|---|---|

| Silyl-cyanation | Lanthanide(III)-PyBox complexes | Benzaldehyde | Comparable to batch reactions |

| Hydrogenation | Rhodium catalyst with chiral phosphines | (Z)-methyl acetamidocinnamate | High reactivity and enantioselectivity |

| Diethylzinc Addition | N-substituted-azetidinyl(diphenylmethyl)methanols | Aromatic and aliphatic aldehydes | High |

| Boryl Allylation | Copper/bisphosphine complex | Azetines | High (often single isomers) |

This table presents a summary of findings on the application of azetidine-based ligands in various enantioselective transformations. Data compiled from multiple sources. researchgate.netnih.govd-nb.info

Probes for Chemical Biology (Focus on Molecular Interaction, not Clinical Efficacy)

The azetidine scaffold is increasingly recognized for its utility in developing molecular probes for chemical biology. researchgate.net Its small, rigid structure can serve as a bioisostere for larger, more flexible rings like piperazine, helping to improve properties such as solubility and conformational rigidity. researchgate.net The introduction of an azetidine-containing heterospirocycle to fluorophore scaffolds has been shown to be a general strategy for enhancing performance, including brightness, photostability, and cell permeability, without focusing on a therapeutic outcome. researchgate.net

Azetidine derivatives are also used to create tools for studying biological systems. For example, azetidine-based sulfonyl fluorides (ASFs) have been developed as reagents that can couple with a broad range of nucleophiles under mild conditions. acs.org This allows for the late-stage functionalization of complex molecules, such as fluoxetine (B1211875) and amlodipine, creating novel probes to investigate molecular interactions. acs.org The focus of such research is often on creating new chemical motifs and design elements for discovery, rather than on the direct clinical efficacy of the resulting compounds. acs.org These probes can be used in applications like fluorescence-based imaging to analyze molecular processes and interactions within cells. researchgate.net

Applications in Agrochemistry and Industrial Intermediates

The unique chemical properties of azetidines also lend themselves to applications in agrochemistry and as industrial intermediates. nbinno.com The incorporation of the azetidine moiety into larger molecules can impart novel properties relevant to these sectors. nbinno.com While specific examples for "this compound" are not detailed, the broader class of functionalized azetidines serves as crucial building blocks. google.comabenterpriseindia.com

In agrochemistry, azetidine derivatives are explored for the synthesis of new pesticides and herbicides. nbinno.com The structural rigidity and potential for diverse functionalization allow for the fine-tuning of a molecule's properties to interact with specific biological targets in pests or weeds.

As industrial intermediates, azetidines are valued for their role as precursors to more complex chemical structures. nih.gov The strain in the four-membered ring can be harnessed for ring-opening or ring-expansion reactions, providing access to highly substituted acyclic amines or larger heterocyclic systems. rsc.orgresearchgate.net 3-Amino-azetidines, for instance, are key intermediates for several classes of biologically active compounds, necessitating efficient and scalable synthetic processes. google.com The availability of various azetidine derivatives from chemical suppliers underscores their role as building blocks in the broader chemical industry. nbinno.com

Future Research Trajectories and Synthetic Innovations for 3 4 Methyl 3 Nitrophenoxy Azetidine Chemistry

Development of Novel and More Efficient Synthetic Routes

The synthesis of 3-substituted azetidines, particularly 3-aryloxy derivatives, is a challenging endeavor due to the inherent strain of the four-membered ring. arkat-usa.org Future efforts for synthesizing 3-(4-Methyl-3-nitrophenoxy)azetidine will likely focus on improving efficiency, yield, and sustainability over classical methods.

The most direct and established approach involves the nucleophilic substitution of an N-protected 3-azetidinol derivative or a 3-haloazetidine with 4-methyl-3-nitrophenol (B15662). This Williamson ether synthesis-type reaction typically requires a strong base like sodium hydride in a polar aprotic solvent. Innovations in this area could involve exploring milder reaction conditions, alternative leaving groups, and phase-transfer catalysis to enhance reaction rates and minimize side products.

Alternative and more advanced synthetic strategies that could be developed include:

Ring-Expansion Reactions: The thermal or chemically induced rearrangement of 2-(bromomethyl)aziridine (B1258505) derivatives in the presence of a nucleophile like 4-methyl-3-nitrophenoxide could provide a pathway to the azetidine (B1206935) core. rsc.org

Intramolecular Cyclization: Palladium(II)-catalyzed intramolecular C(sp³)–H amination represents a modern approach for forming the azetidine ring from a suitable open-chain precursor. rsc.org This would involve designing a substrate that already contains the 4-methyl-3-nitrophenoxy moiety.

Photochemical Methods: Visible-light-mediated [2+2] cycloadditions, such as the aza Paternò-Büchi reaction, offer a powerful tool for constructing the azetidine ring under mild conditions, which could be adapted for precursors bearing the required phenoxy group. rsc.orgresearchgate.net

| Synthetic Strategy | Key Precursors | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Nucleophilic Substitution (Williamson Ether Synthesis) | N-protected 3-haloazetidine, 4-methyl-3-nitrophenol | Direct, well-established methodology. | Requires harsh basic conditions, potential for elimination side reactions. |

| Mitsunobu Reaction | N-protected 3-azetidinol, 4-methyl-3-nitrophenol | Mild conditions, stereoinversion at C3 is possible. | Stoichiometric phosphine (B1218219) and azodicarboxylate reagents, purification can be difficult. |

| Intramolecular C-N Cyclization | Substituted 1,3-aminohalide or amino-alcohol | High convergence, potential for stereocontrol. magtech.com.cn | Multi-step synthesis of the acyclic precursor required. |

| Aziridine (B145994) Ring Expansion | Substituted 2-(halomethyl)aziridine | Utilizes strain release as a driving force. rsc.org | Regioselectivity of ring opening can be an issue. |

Stereoselective Synthesis of Enantioenriched Derivatives

The C3 position of the azetidine ring in this compound is a stereocenter. Therefore, the development of methods to access single enantiomers is crucial for potential pharmaceutical applications. Future research will likely pursue several established strategies for asymmetric synthesis.

One promising avenue is the use of chiral catalysts in the key bond-forming steps. For instance, a copper-catalyzed asymmetric boryl allylation of azetines can produce chiral 2,3-disubstituted azetidines, showcasing a modern approach to stereocontrolled functionalization. acs.org Another strategy involves a rhodium-catalyzed [3+1] ring expansion of chiral methylene (B1212753) aziridines, which can efficiently transfer chirality from the substrate to the azetidine product. nih.gov

Furthermore, stereoselective access can be achieved by starting with enantiopure precursors derived from the chiral pool, such as amino acids, to construct the azetidine framework. nih.gov Asymmetric hydrogenation of a corresponding prochiral azetine precursor could also furnish the desired enantioenriched azetidine. acs.org

| Approach | Methodology | Key Features |

|---|---|---|

| Catalytic Asymmetric Synthesis | Use of chiral ligands with metal catalysts (e.g., Cu, Rh, Pd) in cyclization or functionalization reactions. acs.orgnih.gov | High enantiomeric excess (ee) achievable, catalytic amount of chiral source needed. |

| Chiral Auxiliary | Temporary attachment of a chiral group to the substrate to direct a stereoselective reaction. | Reliable and predictable stereochemical outcome. Requires additional steps for attachment and removal. |

| Substrate Control | Synthesis from enantiopure starting materials, such as natural amino acids or their derivatives. nih.gov | Chirality is embedded from the start; avoids late-stage resolution. |

| Kinetic Resolution | Enzymatic or chemical resolution of a racemic mixture of the final compound or a key intermediate. | Can be highly effective, but the maximum theoretical yield is 50%. |

Exploration of Unconventional Reactivity Patterns

The significant ring strain of the azetidine core (approx. 25.5 kcal/mol) drives its reactivity, making it more stable than aziridines but susceptible to ring-opening under appropriate conditions. rsc.org Future studies on this compound could explore this strain-driven reactivity to generate novel molecular scaffolds.

An important area of investigation would be the catalytic enantioselective ring-opening of the azetidine. acs.org For example, treatment with acyl halides in the presence of a chiral hydrogen-bond donor catalyst could lead to chiral γ-haloamines, which are valuable synthetic intermediates. acs.org The electronic properties of the N-substituent would play a critical role in this transformation.

Additionally, the interplay between the strained ring and the electron-withdrawing nitro-aromatic moiety could lead to unique reactivity. Investigations could focus on whether the azetidine ring can be opened via intramolecular attack from the nitro group under reductive conditions, or if the phenoxy C-O bond can be cleaved while preserving the azetidine ring.

Advanced Computational Design of Derivatives with Tuned Properties

Computational chemistry offers a powerful predictive tool for designing derivatives of this compound with optimized properties for specific applications. mit.eduemich.edu Density Functional Theory (DFT) calculations could be employed to understand the conformational preferences of the azetidine ring, the electronic structure, and the reactivity of the molecule. nih.gov

For drug discovery programs, Quantitative Structure-Activity Relationship (QSAR) models could be developed. By synthesizing a small library of analogs with variations on the aromatic ring (e.g., altering the position or nature of the substituents) and evaluating their biological activity, computational models could be built to predict the activity of new, unsynthesized derivatives. mit.edu This in silico screening process can significantly accelerate the identification of lead compounds by prioritizing synthetic targets. mit.edu These models can predict how modifications will affect properties like receptor binding affinity, solubility, and metabolic stability.

Integration into Multicomponent Reactions and Flow Chemistry

Modern synthetic methodologies like multicomponent reactions (MCRs) and flow chemistry offer significant advantages in terms of efficiency, safety, and scalability.

Multicomponent Reactions: While direct integration of a pre-formed azetidine into MCRs is less common, precursors to this compound could be synthesized using MCRs. This approach allows for the rapid generation of molecular diversity from simple starting materials in a single pot, which would be valuable for creating libraries of derivatives for biological screening.

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Scalability | Often challenging due to heat transfer limitations. | Easier to scale by running the reactor for longer times ("scaling out"). scilit.com |

| Safety | Potential for thermal runaway in exothermic reactions. | Superior heat dissipation minimizes risks; small reactor volume contains potential hazards. scilit.com |

| Reaction Control | Gradients in temperature and concentration can occur. | Precise control over temperature, pressure, and residence time. nih.gov |

| Unstable Intermediates | Isolation can be difficult and hazardous. | Can be generated and used immediately in a subsequent step. uniba.it |

Expansion of Non-Biological Applications in Materials Science and Catalysis

While azetidines are primarily explored for their medicinal value, their unique structural and electronic properties suggest potential applications in other fields.

Materials Science: The presence of a nitroaromatic group in this compound suggests potential as a precursor for energetic materials or compounds with nonlinear optical properties. Research has shown that densely functionalized azetidines can serve as novel energetic materials with high densities and good performance metrics. chemrxiv.org

Catalysis: Chiral azetidine derivatives have been successfully employed as ligands in asymmetric catalysis and as organocatalysts. researchgate.netbirmingham.ac.uk The rigid azetidine backbone can create a well-defined chiral environment around a metal center or in an organocatalytic pocket, leading to high enantioselectivity in reactions like Michael additions. rsc.org Future work could involve synthesizing chiral derivatives of this compound and evaluating their efficacy as ligands or catalysts.

Polymer Chemistry: N-substituted azetidines can undergo cationic ring-opening polymerization to form polyamines (polyazetidines). researchgate.net These polymers could have unique properties based on the C3-substituent. Derivatives of this compound could be polymerized to create functional materials with potential applications as coatings, adhesives, or specialty polymers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Methyl-3-nitrophenoxy)azetidine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 4-methyl-3-nitrophenol reacts with azetidine under basic conditions (e.g., NaOH in THF or DCM). The nitro group stabilizes the phenoxide intermediate, enhancing reactivity. Cyclization reactions may follow to form fused rings . For analogs, halogen or methyl substituent positions significantly alter yields and reaction kinetics .

- Key Variables : Solvent polarity, base strength, and temperature.

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR : The azetidine ring protons resonate at δ 3.5–4.5 ppm (¹H), while the nitrophenoxy group shows aromatic protons at δ 7.0–8.5 ppm.

- Mass Spectrometry : Molecular ion peaks at m/z 236.1 (C₁₀H₁₂N₂O₃) confirm the molecular formula .

- InChI Key : Use PubChem-derived identifiers (e.g., YVVRIDRDZQHWAB-UHFFFAOYSA-N for structural analogs) for database cross-referencing .

Q. What preliminary biological activities are associated with nitro-substituted azetidines?

- Methodological Answer : Nitroazetidines exhibit antimicrobial and anticancer potential. For example, 3-(3-Nitrophenoxy)azetidine derivatives show moderate activity against E. coli (MIC: 0.6 µg/mL) and 85% inhibition in breast cancer cell lines . Bioassays should include:

- Dose-Response Curves : Test concentrations from 1 nM–100 µM.

- Target Validation : Use enzyme inhibition assays (e.g., kinase or reductase targets) to identify mechanisms .

Advanced Research Questions

Q. How do substituent positions on the phenoxy ring influence reactivity and bioactivity?

- Methodological Answer :

- Electronic Effects : Nitro groups at the 3-position (meta) enhance electrophilicity, increasing nucleophilic substitution rates compared to para-substituted analogs .

- Steric Effects : 4-Methyl groups reduce steric hindrance, improving azetidine ring accessibility in enzyme binding pockets .

- Case Study : 3-(4-Fluoro-3-methylphenoxy)azetidine shows 20% higher anticancer activity than its 2-fluoro isomer due to optimized receptor interactions .

Q. How can contradictions in nitro group reduction data be resolved?

- Methodological Answer : Discrepancies in reduction products (amine vs. hydroxylamine) arise from:

- Catalyst Choice : Pd/C under H₂ yields amines, while Zn/HCl may produce hydroxylamines .

- pH Control : Neutral conditions favor full reduction, whereas acidic conditions stabilize intermediates.

- Validation : Monitor reactions with TLC and LC-MS to track intermediates .

Q. What strategies improve the design of analogs with enhanced pharmacokinetic properties?

- Methodological Answer :

- Bioisosteric Replacement : Replace nitro with sulfonamide groups to reduce toxicity while maintaining electron-withdrawing effects .

- Prodrug Approaches : Esterify the azetidine nitrogen to enhance solubility (e.g., hydrochloride salts improve bioavailability by 40%) .

- SAR Table :

| Substituent Position | Anticancer Activity (%) | LogP |

|---|---|---|

| 3-Nitro, 4-Methyl | 85 | 2.1 |

| 4-Nitro, 3-Methyl | 72 | 2.4 |

| 3-Cyano, 4-Methyl | 78 | 1.8 |

| Data extrapolated from |

Q. What computational methods predict binding modes with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., cytochrome P450). The nitro group forms hydrogen bonds with Arg112, while the azetidine ring occupies hydrophobic pockets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .

Q. How can enzymatic inhibition mechanisms be validated experimentally?

- Methodological Answer :

- Kinetic Assays : Measure Kᵢ values using Lineweaver-Burk plots. Competitive inhibition is indicated by intersecting lines at the y-axis.

- Fluorescence Quenching : Monitor tryptophan residues in enzymes (e.g., dihydrofolate reductase) to confirm binding-induced conformational changes .

- Mutagenesis : Replace key residues (e.g., Ser149Ala in target enzymes) to test binding dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.